1-(4-Methyl-4h-1,2,4-triazol-3-yl)propan-2-amine

Description

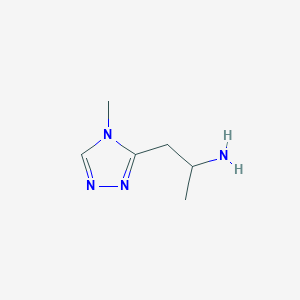

1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine is a triazole-derived amine compound characterized by a 4-methyl-substituted 1,2,4-triazole ring linked to a propane backbone with an amine group at the second carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and aromatic stabilization from the triazole ring.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-(4-methyl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C6H12N4/c1-5(7)3-6-9-8-4-10(6)2/h4-5H,3,7H2,1-2H3 |

InChI Key |

GYSWGQFFTJFLLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NN=CN1C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methyl-4h-1,2,4-triazol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methyl-4h-1,2,4-triazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound to its corresponding amines.

Scientific Research Applications

1-(4-Methyl-4h-1,2,4-triazol-3-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-4h-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

- CAS : 1016753-32-4

- Formula : C₇H₁₄N₄

- Key Difference : The amine group is positioned at the first carbon of propane instead of the second. This structural isomerism may influence molecular interactions, such as hydrogen bonding and receptor affinity.

- Properties : Lower melting point compared to aromatic analogs due to reduced crystallinity .

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)propan-1-amine

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

- CAS : 252928-74-8

- Formula : C₉H₁₀N₄

- Key Difference: An aniline group replaces the propane-amine chain, introducing aromatic conjugation.

- Physical Properties : Higher melting point (158–159°C) due to enhanced crystallinity .

Pharmacological Activity

Triazole derivatives are prominent in antifungal research. For example:

- Imidazolylindol-propanol: Exhibits potent antifungal activity against Candida albicans (MIC = 0.001 μg/mL) . The propane-amine moiety in 1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine may similarly enhance bioavailability by improving solubility or membrane permeability.

- 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride : Used in stress-related therapies, highlighting the therapeutic versatility of triazole amines when modified with aromatic groups .

Physicochemical Properties

Biological Activity

1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained prominence in medicinal chemistry due to their ability to interact with various biological targets, leading to applications in treating multiple diseases, including cancer, infections, and inflammation. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C7H14N4

- Molecular Weight : 154.21 g/mol

- IUPAC Name : 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

- CAS Number : 1016753-32-4

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

Triazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit potent activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . -

Anticancer Properties :

Research has highlighted the potential of triazole compounds in cancer therapy. They are known to inhibit specific enzymes involved in tumor growth and proliferation. The compound's structure suggests it may interact with targets like aromatase enzymes, which are crucial in estrogen synthesis and are implicated in breast cancer . -

Anti-inflammatory Effects :

Triazoles have been investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses, making them potential candidates for treating conditions like rheumatoid arthritis .

Pharmacological Studies

Several studies have focused on the pharmacological effects of triazole derivatives, including:

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by Maghraby et al. explored a series of triazole derivatives as potential anticancer agents. The findings indicated that these compounds exhibited significant antiproliferative effects on cancer cell lines by inhibiting aromatase activity .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various triazole derivatives against pathogenic bacteria and fungi, this compound showed promising results in inhibiting the growth of resistant strains of Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-2-amine to achieve high yield and purity?

- Methodological Answer : The synthesis requires precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., copper(I) iodide for triazole ring formation). Acidic or neutral media are preferred to avoid side reactions, as demonstrated in triazole derivative syntheses . Multi-step protocols involving cyclocondensation or nucleophilic substitution are common, with intermediate purification via column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and propan-2-amine chain (δ 1.2–1.5 ppm for methyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, such as cleavage at the triazole-amine junction.

- HPLC/LC-MS : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Disposal : Segregate organic waste containing triazole derivatives and coordinate with certified waste management services for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations, molecular docking) be integrated into the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry, predict electronic properties (e.g., HOMO-LUMO gaps), and assess stability of triazole-amine interactions.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize candidates with high binding scores. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective in resolving contradictory biological activity data observed across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from cell-based (e.g., MTT assay) and enzymatic assays (e.g., fluorometric kinase inhibition).

- Metabolite Profiling : Use LC-MS to identify metabolic byproducts that may interfere with activity.

- Solubility Adjustments : Optimize DMSO concentrations or use solubilizing agents (e.g., cyclodextrins) to mitigate false negatives .

Q. How does the substitution pattern on the triazole ring influence the compound's physicochemical properties and target binding affinities?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, fluoro) at the 4-position of the triazole to modulate logP (lipophilicity) and hydrogen-bonding capacity.

- Physicochemical Profiling : Measure solubility (shake-flask method), permeability (PAMPA assay), and pKa (potentiometric titration) to correlate structural changes with bioavailability .

Q. What advanced purification techniques are critical for isolating stereoisomers or polymorphs of this compound?

- Methodological Answer :

- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases to resolve enantiomers.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.